Roseoside

Catalog No.
S632831
CAS No.
54835-70-0
M.F
C19H30O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roseoside

CAS Number

54835-70-0

Product Name

Roseoside

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

SWYRVCGNMNAFEK-MHXFFUGFSA-N

SMILES

Array

Synonyms

roseoside

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C

The exact mass of the compound Roseoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Roseoside (CAS 54835-70-0), structurally identified as (6S,9R)-vomifoliol 9-O-β-D-glucopyranoside, is a highly purified megastigmane glycoside utilized primarily as an analytical reference standard and bioactive marker. In industrial and laboratory procurement, it is valued for its strict stereochemical definition and high solubility in polar solvents (such as methanol and water) compared to its aglycone counterparts. Procuring high-purity Roseoside (>98% via HPLC) ensures reproducible chromatographic retention times and precise quantification when standardizing complex botanical matrices for pharmaceutical and nutraceutical applications [1].

Substituting pure (6S,9R)-Roseoside with crude botanical extracts, mixed synthetic stereoisomers, or its aglycone (vomifoliol) introduces critical workflow failures. Crude extracts suffer from severe batch-to-batch variability and matrix interferences that preclude accurate dose-response mapping in cellular assays. Furthermore, stereochemistry is not interchangeable; synthetic mixtures containing the (6R)-isomer exhibit significantly reduced biological activity compared to the natural (6S)-configuration. Finally, utilizing the aglycone vomifoliol as a surrogate standard fails in reverse-phase liquid chromatography (UPLC-MS/MS) due to the absence of the glucopyranoside moiety, which drastically alters hydrophilicity, extraction efficiency, and retention times [1].

Stereochemical Purity Dictates Anti-Inflammatory Potency

The biological activity of Roseoside is highly dependent on its specific stereochemical configuration. In assays measuring the inhibition of leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC), the natural (6S)-isomer of Roseoside demonstrated approximately twice the inhibitory activity of the synthetic (6R)-isomer [1].

Evidence DimensionInhibition of leukotriene release
Target Compound Data(6S)-Roseoside (natural isomer)
Comparator Or Baseline(6R)-Roseoside (synthetic epimer)
Quantified Difference(6S)-isomer is ~2x more active than the (6R)-isomer
ConditionsMouse bone marrow-derived cultured mast cells (BMCMC) assay

Procuring the exact (6S,9R) stereoisomer is mandatory for anti-inflammatory assays, as mixed or incorrect isomers will lead to severe underestimation of potency.

Standardized Insulinotropic Activity vs. Crude Extracts

In metabolic studies utilizing the insulin-secreting beta-cell line INS-1, pure Roseoside provides a standardized, dose-dependent enhancement of insulin release. When compared to the crude ethanolic extract of Bauhinia variegata, the isolated Roseoside eliminates the confounding matrix effects and unquantified active concentrations inherent to the crude mixture, allowing for precise mechanistic mapping of insulinotropic pathways [1].

Evidence DimensionDose-dependent insulin release enhancement
Target Compound DataPure Roseoside (>98% HPLC)
Comparator Or BaselineCrude ethanolic extract of Bauhinia variegata
Quantified DifferencePure compound enables precise dose-response quantification without matrix interference
ConditionsIn vitro INS-1 beta-cell line assay

Researchers must procure the pure compound to isolate the specific insulinotropic mechanism from the background noise of multi-component plant extracts.

Synergistic Formulation Capability in Cardiovascular Models

Roseoside exhibits highly specific synergistic effects when formulated with other purified glycosides. In Angiotensin II-stimulated H9C2 cells, a 1:1 combination of Roseoside and Icariside E4 decreased the expression of hypertension-related molecules (such as AT1 and ROS) significantly more than either single component alone [1].

Evidence DimensionDownregulation of AT1 expression and ROS generation
Target Compound DataRoseoside + Icariside E4 (1:1 combination)
Comparator Or BaselineRoseoside alone or Icariside E4 alone
Quantified Difference1:1 combination showed synergistic downregulation greater than single components
ConditionsAng II-stimulated H9C2 cells

Buyers developing complex, multi-target reference mixtures or therapeutics must procure pure Roseoside to accurately control formulation ratios for synergistic effects.

Chromatographic Suitability vs. Aglycone Substitutes

As a reference standard for quality control, Roseoside (the 9-O-β-D-glucopyranoside) cannot be substituted with its aglycone, vomifoliol. The presence of the sugar moiety fundamentally alters the molecule's hydrophilicity. This results in distinct retention times and ionization behaviors in UPLC-Q TRAP-MS/MS workflows, making Roseoside the only accurate standard for quantifying the natural glycosidic form present in aqueous and methanolic plant extracts [1].

Evidence DimensionChromatographic retention and aqueous solubility
Target Compound DataRoseoside (glycosylated form)
Comparator Or BaselineVomifoliol (aglycone form)
Quantified DifferenceGlycosylation shifts retention time and improves polar solvent solubility
ConditionsReverse-phase UPLC-MS/MS and aqueous/methanolic extraction

Analytical laboratories must procure the exact glycoside to match the retention times and mass transitions of natural samples during compliance testing.

Analytical Reference Standard for Botanical Quality Control

Required for UPLC-MS/MS workflows quantifying megastigmane glycosides in commercial herbal products, ensuring compliance and batch-to-batch consistency[1].

Anti-Inflammatory Drug Discovery Assays

Serves as a stereospecifically pure positive control in mast cell degranulation models and leukotriene release inhibition studies [2].

Metabolic & Beta-Cell Research

Utilized in INS-1 cell assays to investigate dose-dependent insulin secretion mechanisms without the confounding variables of crude plant matrices[3].

Synergistic Formulation Studies

Procured for use alongside other purified glycosides (e.g., Icariside E4) to map synergistic antioxidant and anti-hypertensive pathways in cardiovascular cellular models[4].

XLogP3

-1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

386.19406791 Da

Monoisotopic Mass

386.19406791 Da

Heavy Atom Count

27

Appearance

Oil

UNII

BOE4GN3B64

Dates

Last modified: 08-15-2023

Explore Compound Types